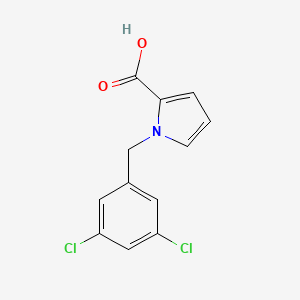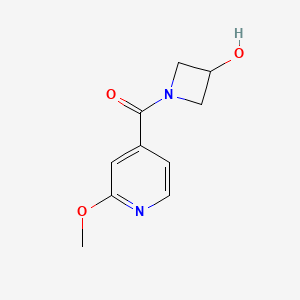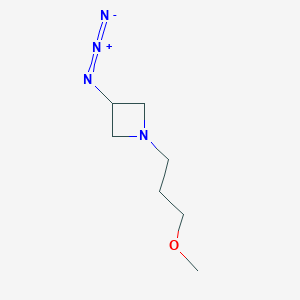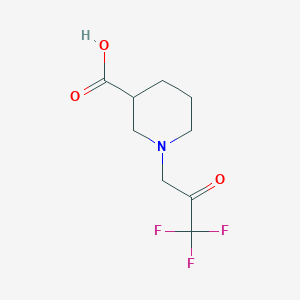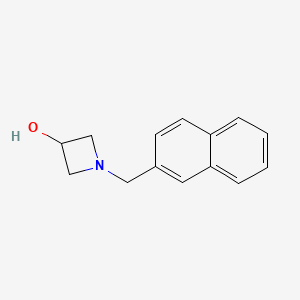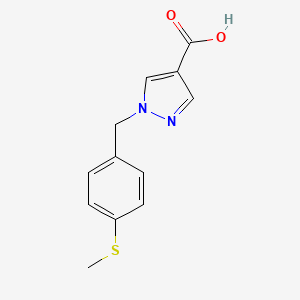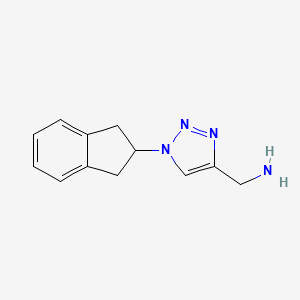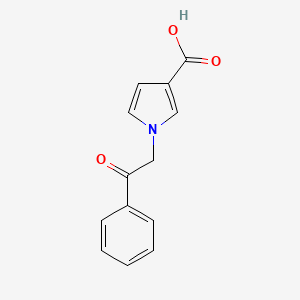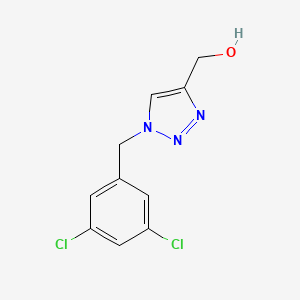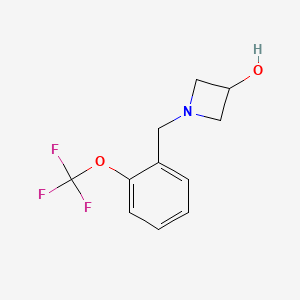
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol
Descripción general
Descripción
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol, or TFMA, is an organic compound belonging to the class of azetidin-3-ols. It is a colorless liquid that has been used in a variety of research studies due to its unique properties. TFMA has been found to be a strong inhibitor of the enzyme phosphodiesterase 4 (PDE4), and has been studied for its potential use in treating a number of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In addition to its medical applications, TFMA has also been used in laboratory experiments to study the effects of PDE4 inhibition on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research has shown various methods for synthesizing azetidin-3-ol derivatives, emphasizing their structural diversity and potential applications. For example, Pedrosa et al. (2005) described diastereoselective photocyclization reactions to synthesize enantiopure azetidin-3-ol derivatives (Pedrosa, Andrés, Nieto, & del Pozo, 2005). Additionally, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol was determined by Ramakumar et al. (1977), contributing to the understanding of its molecular conformation (Ramakumar, Venkatesan, & Rao, 1977).
Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) investigated novel trihydroxy benzamido azetidin-2-one derivatives for antimicrobial and antitubercular activities. They found that certain compounds exhibited significant activity, highlighting the potential of azetidin-3-ol derivatives in pharmaceutical applications (Ilango & Arunkumar, 2011). Similarly, Halve et al. (2007) synthesized azetidin-2-ones with antibacterial activity, demonstrating the versatility of these compounds in developing new antibacterial agents (Halve, Bhadauria, Bhaskar, Dubey, & Bhadauria, 2007).
Organic Synthesis Processes : Reddy et al. (2011) developed an optimized process for the synthesis of 1-benzylazetidin-3-ol, an industrially important intermediate. This process emphasizes the economic and efficient production of azetidin-3-ol derivatives (Reddy, Udaykiran, Chintamani, Reddy, Kameswararao, & Madhusudhan, 2011).
Novel Applications in Drug Design : Research by Dubois et al. (2019) on the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation demonstrated their potential in drug discovery programs. This work illustrates the role of azetidin-3-ol derivatives in exploring new chemical spaces for drug design (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).
Propiedades
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-4-2-1-3-8(10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFFEDIDWBUDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




